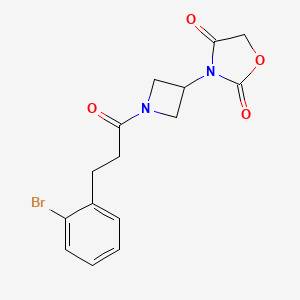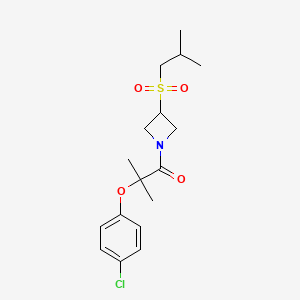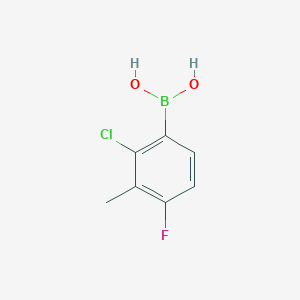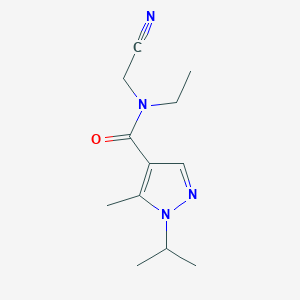![molecular formula C13H15F3N2 B2707048 3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline CAS No. 866040-94-0](/img/structure/B2707048.png)
3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline is a heterocyclic compound that features a pyridoquinoxaline core structure with a trifluoromethyl group at the 3-position
作用机制
Target of Action
Quinoxaline derivatives have been found to possess strong antitumor, antimicrobial, antibacterial, and antihiv activity .
Mode of Action
It is known that quinoxaline derivatives can cause dna damage .
Biochemical Pathways
Quinoxaline derivatives have been found to block tnf-α -induced activation of nf-κb and mapk pathway signaling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine and quinoxaline derivatives.
Formation of the Pyridoquinoxaline Core: The pyridine and quinoxaline derivatives undergo a cyclization reaction under acidic or basic conditions to form the pyridoquinoxaline core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing large reactors to perform the cyclization reaction efficiently.
化学反应分析
Types of Reactions
3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridoquinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted pyridoquinoxalines depending on the reagents used.
科学研究应用
3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
相似化合物的比较
Similar Compounds
3-(trifluoromethyl)-quinoxaline: Lacks the hexahydro moiety, making it less flexible.
6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline: Lacks the trifluoromethyl group, affecting its electronic properties.
3-(methyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline: The methyl group is less electronegative compared to the trifluoromethyl group.
Uniqueness
3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline is unique due to the presence of both the trifluoromethyl group and the hexahydro moiety, which confer distinct electronic and steric properties, making it a valuable compound for various applications.
属性
IUPAC Name |
3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2/c14-13(15,16)9-4-5-12-11(7-9)17-8-10-3-1-2-6-18(10)12/h4-5,7,10,17H,1-3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCELKUKBVRGEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CNC3=C2C=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-sulfonamide](/img/structure/B2706969.png)
![4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2706973.png)
![ethyl 2-methyl-4-phenyl-5-({[(pyridin-3-yl)methyl]carbamoyl}carbonyl)-1H-pyrrole-3-carboxylate](/img/structure/B2706975.png)
![N-(3-chloro-2-methylphenyl)-2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2706976.png)

![(4Z)-5-tert-butyl-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(2,4-dichlorophenyl)methylidene]pyrazol-3-one](/img/structure/B2706980.png)

![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2706983.png)
![4-{[2-(1-AZEPANYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-2(1H)-QUINAZOLINONE](/img/structure/B2706984.png)

![9-(4-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2706987.png)

